Stereospecificity in Antiepileptic Drug (Cenobamate) Synthesis
The (R)-enantiomer of 1-(2-chlorophenyl)ethane-1,2-diol is the specific stereoisomer required as an intermediate in the synthesis of the antiepileptic drug cenobamate [1], [2]. The corresponding (S)-enantiomer (CAS 133082-13-0) or the racemate cannot be used to prepare the final, biologically active drug substance. Patent IN202341056656-A details a process for preparing (R)-1-(2-chlorophenyl)ethane-1,2-diol and its direct conversion to cenobamate [1].
| Evidence Dimension | Applicability as an intermediate for cenobamate |
|---|---|
| Target Compound Data | Explicitly claimed and used in the synthetic route |
| Comparator Or Baseline | (S)-enantiomer (CAS 133082-13-0) or racemate (1:1 mixture) |
| Quantified Difference | Qualitative: Functional vs. non-functional |
| Conditions | Multi-step chemical synthesis |
Why This Matters
This stereospecific requirement makes the (R)-enantiomer a mandatory, non-substitutable raw material for manufacturers of cenobamate or its advanced intermediates.
- [1] METROCHEM API PVT LTD. (2023). Indian Patent No. IN202341056656-A. View Source
- [2] Sco.Caswiz. (2023). Preparing (R)-1-(2-chlorophenyl)ethane-1,2-diol (II) that is used for preparing Cenobamate. View Source
